molecular formula C17H22N4O5S3 B12303259 (2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid

(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid

Cat. No.: B12303259
M. Wt: 458.6 g/mol
InChI Key: WFCAODYMIJBZIQ-UHFFFAOYSA-N
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Description

(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiadiazole moiety, a piperidine ring, and a butanoic acid chain, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid typically involves multiple steps, starting with the preparation of the benzothiadiazole sulfonyl chloride. This intermediate is then reacted with piperidine to form the sulfonyl piperidine derivative. The final step involves the coupling of this derivative with (2S)-2-amino-4-(methylsulfanyl)butanoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiadiazole moiety can be reduced under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The benzothiadiazole moiety may interact with enzymes or receptors, while the piperidine ring can enhance binding affinity. The compound’s effects are mediated through these interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid is unique due to its combination of a benzothiadiazole moiety, a piperidine ring, and a butanoic acid chain. This structure provides it with distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C17H22N4O5S3

Molecular Weight

458.6 g/mol

IUPAC Name

2-[[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C17H22N4O5S3/c1-27-10-7-13(17(23)24)18-16(22)11-5-8-21(9-6-11)29(25,26)14-4-2-3-12-15(14)20-28-19-12/h2-4,11,13H,5-10H2,1H3,(H,18,22)(H,23,24)

InChI Key

WFCAODYMIJBZIQ-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC3=NSN=C32

Origin of Product

United States

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